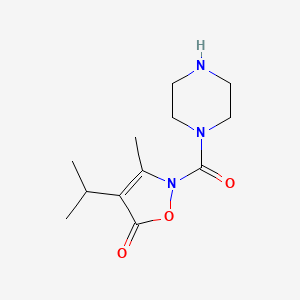

4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one

Description

Properties

Molecular Formula |

C12H19N3O3 |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

3-methyl-2-(piperazine-1-carbonyl)-4-propan-2-yl-1,2-oxazol-5-one |

InChI |

InChI=1S/C12H19N3O3/c1-8(2)10-9(3)15(18-11(10)16)12(17)14-6-4-13-5-7-14/h8,13H,4-7H2,1-3H3 |

InChI Key |

KSEPRYWQZDMDAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)ON1C(=O)N2CCNCC2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one typically involves two major steps:

- Formation of the isoxazol-5(2H)-one core with appropriate substitution at positions 3 and 4.

- Coupling of the isoxazolone carboxylic acid derivative with piperazine to form the piperazine-1-carbonyl substituent at position 2.

Isoxazol-5(2H)-one Core Synthesis

Multi-Component One-Pot Synthesis

A widely reported approach for synthesizing isoxazol-5(2H)-one derivatives involves a one-pot, three-component reaction between:

- An aromatic or aliphatic aldehyde,

- Ethyl acetoacetate (or substituted acetoacetates),

- Hydroxylamine hydrochloride,

catalyzed by citric acid in aqueous medium. This environmentally benign method yields 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones with high yields (70-90%) and mild conditions (5-24 hours at room temperature or mild heating).

| Entry | Aldehyde Substituent | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Phenyl (Ph) | 8 | 90 | 140-142 |

| 2 | 4-Methoxyphenyl | 5 | 90 | 177-179 |

| 3 | 2-Methoxyphenyl | 5 | 85 | 159-160 |

| 4 | 3-Bromophenyl | 24 | 70 | 141-143 |

| 5 | 4-Methylphenyl | 6 | 80 | 129-131 |

Table 1: Representative yields and conditions for isoxazol-5(4H)-one derivatives synthesis catalyzed by citric acid in water.

This method can be adapted to include isopropyl substituents by selecting appropriate aldehydes or acetoacetate derivatives bearing isopropyl groups. The methyl group at position 3 is introduced from ethyl acetoacetate.

Metal-Free Cycloaddition Routes

An alternative method involves metal-free cycloaddition of nitrile oxides with alkynes to form isoxazoles, which can be further functionalized to isoxazolones. For example, resin-bound alkynes reacted with in situ generated nitrile oxides under mild conditions yielded isoxazole derivatives, which after cleavage and further transformations, afforded functionalized isoxazoles. Although this method is more commonly applied to aromatic systems, it provides a metal-free synthetic route that could be adapted for isoxazol-5(2H)-one derivatives.

Introduction of Piperazine-1-Carbonyl Group

The piperazine substituent is introduced via amide bond formation between the isoxazol-5(2H)-one carboxylic acid derivative and piperazine.

Acid Chloride Intermediate Method

The carboxylic acid group on the isoxazol-5(2H)-one can be converted to the corresponding acid chloride using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at low temperature (0 °C to room temperature). The acid chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine in dry dichloromethane to yield the amide product.

- Suspend the isoxazol-5(2H)-one carboxylic acid in dry dichloromethane and cool in an ice bath.

- Slowly add oxalyl chloride and a drop of DMF.

- Stir at room temperature overnight to form the acid chloride.

- Remove solvent under reduced pressure.

- Dissolve acid chloride in dry dichloromethane, cool again.

- Add a solution of piperazine and triethylamine dropwise.

- Stir at room temperature for 2 hours.

- Purify the product by flash chromatography.

This method yields the desired piperazine amide in good yields (around 80%) and purity.

Alternative Coupling Methods

Other coupling methods may involve carbodiimide-mediated amide bond formation (e.g., using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts) to couple the carboxylic acid and piperazine directly. These methods are useful when acid chlorides are unstable or difficult to isolate.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Isoxazol-5(2H)-one core | One-pot, three-component reaction with citric acid catalyst in water | Aldehyde + Ethyl acetoacetate + Hydroxylamine hydrochloride, citric acid, water, RT to mild heat | 70-90 | Environmentally friendly, mild conditions |

| Isoxazol-5(2H)-one core | Metal-free cycloaddition of nitrile oxides and alkynes | Resin-bound alkynes, N-hydroxybenzimidoyl chloride derivatives, lithium t-butoxide, DMSO | Variable | Metal-free, adaptable to various substrates |

| Piperazine-1-carbonyl group introduction | Acid chloride intermediate formation and amide coupling | Oxalyl chloride, DMF, piperazine, triethylamine, DCM, 0 °C to RT | ~80 | High yield, clean reaction, requires dry conditions |

| Piperazine-1-carbonyl group introduction | Carbodiimide-mediated coupling | Dicyclohexylcarbodiimide, DMAP, piperazine | Variable | Alternative to acid chloride method |

Full Research Findings and Notes

- The one-pot citric acid catalyzed method provides a green and efficient route to the isoxazol-5(2H)-one core, which can be modified to include isopropyl substituents by selecting appropriate starting aldehydes or acetoacetates.

- The acid chloride method for amide bond formation is well-established and provides high yields and purity of the piperazine amide derivatives.

- Metal-free synthetic routes offer environmentally benign alternatives but may require more complex substrate preparation.

- Carbodiimide coupling methods are versatile but may involve more purification steps due to urea by-products.

- Reaction monitoring by nuclear magnetic resonance spectroscopy and mass spectrometry confirms the structure and purity of the intermediates and final products.

- Purification is typically achieved by flash column chromatography using ethyl acetate/hexanes gradients.

Chemical Reactions Analysis

Types of Reactions

Piperazine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-(9ci) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Piperazine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-(9ci) has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine,1-[[3-methyl-4-(1-methylethyl)-5-oxo-2(5H)-isoxazolyl]carbonyl]-(9ci) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Physicochemical Properties

Key Analogs :

2-(4-Hydroxypiperidine-1-Carbonyl)-4-Isopropyl-3-Methylisoxazol-5(2H)-one Difference: Replaces piperazine with a 4-hydroxypiperidine group. Molecular Weight: 268.14 g/mol (vs. 279.32 g/mol for the main compound).

3-(4-Bromophenyl)-4-{3-Hydroxy-6-(Hydroxymethyl)-4-Oxo-4H-Pyran-2-YlMethyl}Isoxazol-5(2H)-one Difference: Incorporates a bromophenyl group and a pyran ring. The pyran ring adds rigidity and complexity, affecting synthetic accessibility .

(E)-3-Propyl-4-(Thiophen-2-Ylmethylene)Isoxazol-5(4H)-one Difference: Features a thiophene ring and propyl chain. Lower molecular weight (MW ≈ 220 g/mol) may improve bioavailability .

Physicochemical Comparison :

Human Neutrophil Elastase (HNE) Inhibition :

- The main compound’s piperazine moiety likely facilitates binding to HNE’s active site via hydrogen bonding. Similar derivatives (e.g., 3-methyl-2-(3-methylbenzoyl)-4-(p-tolyl)isoxazol-5(2H)-one) show IC50 values in the nanomolar range, suggesting high potency .

- Comparison : Bromophenyl-pyran derivatives () exhibit anti-inflammatory activity via docking studies but lack direct HNE inhibition data. Thiophene derivatives () target carbonic anhydrase (% inhibition ≈ 60–70%), indicating scaffold-dependent target divergence.

Antioxidant and Antibacterial Activity :

- Analogs like (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one (4j) demonstrate moderate antioxidant activity (IC50 ≈ 50 μM) and antibacterial effects against S. aureus (MIC ≈ 8 μg/mL) .

Stability and Reactivity

- The piperazine-1-carbonyl group in the main compound may enhance stability under basic conditions compared to hydroxypiperidine analogs, which could undergo dehydration.

- Bromophenyl derivatives () are susceptible to nucleophilic aromatic substitution, limiting their utility in certain environments.

Biological Activity

4-Isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one is a synthetic compound that belongs to the isoxazole class, characterized by its unique structure featuring a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in relation to cellular signaling pathways, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one is with a molecular weight of 253.30 g/mol. The compound's structure includes an isoxazole moiety linked to a piperazine ring via a carbonyl group, which is crucial for its biological activity.

Biological Activity

Wnt/β-Catenin Signaling Pathway Modulation

Research indicates that 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one acts as an agonist in the Wnt/β-catenin signaling pathway. This pathway plays a significant role in various cellular processes such as proliferation, differentiation, and apoptosis. Compounds that modulate this pathway have therapeutic potential in treating cancers and other diseases associated with dysregulated cell signaling .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of the isoxazole ring is often associated with various biological activities, including antibacterial and antifungal effects. Further research is necessary to explore its efficacy against specific microbial strains and mechanisms of action.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its interaction with specific biological targets involved in inflammatory responses could lead to the development of new therapeutic agents.

Synthetic Routes

The synthesis of 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

- Introduction of the Piperazine Moiety : A nucleophilic substitution reaction using an appropriate piperazine derivative introduces the piperazine ring.

- Alkylation Reactions : Isopropyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.

Study on Wnt/β-Catenin Pathway

In a study examining the effects of various compounds on the Wnt signaling pathway, 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one was identified as a potent agonist, leading to increased β-catenin activity in cellular assays. This suggests its potential utility in cancer therapeutics where Wnt signaling is aberrant .

Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of several isoxazole derivatives, including 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one against common pathogens. Results indicated significant inhibition zones, particularly against Gram-positive bacteria, warranting further exploration into its mechanism of action against microbial targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-isopropyl-3-methyl-2-(piperazine-1-carbonyl)isoxazol-5(2H)-one in laboratory settings?

Methodological Answer: The synthesis of isoxazol-5(2H)-one derivatives typically involves multi-step protocols. For example, substituted isoxazolones can be synthesized via cyclocondensation reactions using ethyl esters, sodium ethoxide, and substituted isothiocyanates (e.g., 4-bromophenyl isothiocyanate) under reflux conditions . Subsequent steps may include hydroxylamine treatment to form the isoxazolone core, followed by functionalization with piperazine derivatives. Critical parameters include:

- Reaction time and temperature : Optimal yields are achieved under reflux (e.g., 24 hours in ethanol) .

- Purification : Crystallization from acetone or ethanol ensures high purity (>95%) .

- Characterization : NMR (¹H/¹³C), IR, and elemental analysis confirm structural integrity .

Q. How should researchers characterize the physical and chemical stability of this compound under storage conditions?

Methodological Answer: Stability studies require monitoring:

- Hydrolytic sensitivity : Isoxazolones are prone to hydrolysis under acidic/basic conditions. Perform accelerated degradation studies (e.g., pH 1–13 buffers at 40°C) with HPLC tracking .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. For example, similar compounds decompose above 200°C, releasing CO₂ and NOₓ .

- Storage recommendations : Store in airtight containers at –20°C, protected from light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain the thermal rearrangement of this compound under Flash-Vacuum-Pyrolysis (FVP) conditions?

Methodological Answer: Under FVP (400–600°C, 10⁻² mbar), isoxazol-5(2H)-ones undergo [3,3]-sigmatropic rearrangements. For example, 4-acetyl derivatives eliminate CO₂ to form imidazo[1,2-a]pyridines via a six-membered transition state . Key factors include:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the pyridine ring enhance reaction rates .

- Yield optimization : Adjusting pyrolysis time (1–5 seconds) and temperature minimizes side products. Yields >90% are achievable .

- Analytical validation : GC-MS and ¹³C-NMR (e.g., δ 165–175 ppm for carbonyl groups) confirm product identity .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model:

- Electrophilic sites : The carbonyl group at C-2 and the isoxazolone ring’s α,β-unsaturated system are reactive toward nucleophiles .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with kinetic stability .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions .

Experimental validation via kinetic studies (e.g., reaction with amines) is recommended .

Q. What strategies resolve contradictions in reported synthetic yields for analogous isoxazolone derivatives?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 90%) may arise from:

- Impurity profiles : Use LC-MS to identify side products (e.g., unreacted starting materials or hydrolysis byproducts) .

- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DBU for improved regioselectivity .

- Scale-dependent effects : Microscale reactions (<100 mg) often underperform due to surface-area-to-volume ratios; optimize stirring and heating uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.